molecular formula C19H20N2O3 B11659123 2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11659123
M. Wt: 324.4 g/mol
InChI Key: JOLZZJCJDHMVKQ-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes an amino group, a carbonitrile group, and a propoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-propoxybenzaldehyde with malononitrile and a suitable amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the chromene ring, followed by further functionalization to introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino and propoxyphenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its therapeutic potential, particularly in drug development for various diseases.

    Industry: It may be used in the synthesis of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-ethoxy-4-propoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-5-oxo-4-(4-propoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its specific substitution pattern and functional groups. The presence of the propoxyphenyl group and the tetrahydrochromene ring system may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H20N2O3/c1-2-10-23-13-8-6-12(7-9-13)17-14(11-20)19(21)24-16-5-3-4-15(22)18(16)17/h6-9,17H,2-5,10,21H2,1H3

InChI Key

JOLZZJCJDHMVKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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